REACTION_CXSMILES
|
O1[CH:6]=[CH:5][C:4](=[O:7])[CH:3]=[CH:2]1.[C:8]([NH2:12])([CH3:11])([CH3:10])[CH3:9]>>[C:8]([N:12]1[CH:6]=[CH:5][C:4](=[O:7])[CH:3]=[CH:2]1)([CH3:11])([CH3:10])[CH3:9]
|
Name
|
|
Quantity
|
730 mg
|
Type
|
reactant
|
Smiles
|
O1C=CC(C=C1)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The starting material may be prepared
|
Type
|
CUSTOM
|
Details
|
The excess t-butylamine was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography on Kieselgel 60 (20 g.)
|
Type
|
WASH
|
Details
|
eluting with methylene chloride/MeOH 100:0 to 90:10 v/v
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N1C=CC(C=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 530 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |